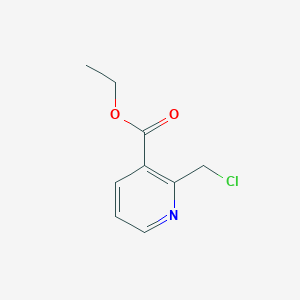
Ethyl 2-(chloromethyl)nicotinate
概要
説明
Ethyl 2-(chloromethyl)nicotinate is a chemical compound within the broader category of nicotinate esters. It is an organic compound that contains a nicotinate (pyridine-3-carboxylate) moiety along with a chloromethyl group attached to the ethyl ester. This compound finds relevance in various chemical synthesis processes due to its unique structural properties.
Synthesis Analysis
The synthesis of related nicotinate esters involves multi-step chemical reactions that include esterification, reduction, chloromethylation, and nitrile substitution. For instance, ethyl nicotinate derivatives are synthesized through processes that might involve the chlorination of nicotinic acid, followed by esterification and further functional group transformations (Shen Ying-zhong, 2009). Although not directly mentioning Ethyl 2-(chloromethyl)nicotinate, this process highlights the typical synthetic route that might be adapted for its production.
Molecular Structure Analysis
The molecular structure of nicotinate esters, including Ethyl 2-(chloromethyl)nicotinate, typically features a pyridine ring substituted with ester and chloromethyl groups. These structural elements significantly influence their chemical behavior and properties. The detailed molecular structure analysis of similar compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, reveals bond lengths, molecular conformations, and evidence for polarized electronic structures, offering insights into the structural characteristics of Ethyl 2-(chloromethyl)nicotinate (J. Cobo et al., 2008).
科学的研究の応用
Retinoprotective Effect : A derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, shows promise as a retinoprotector. It helps prevent retinal ischemia-reperfusion injuries and improves retinal microcirculation (Peresypkina et al., 2020).
Dental Health : Nicotinate ethyl ester, combined with chlorhexidine, effectively reduces gingival inflammation in monkeys, compared to control paste (Taguchi et al., 1989).
Synthesis of Complex Molecules : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate is a useful intermediate for the synthesis of complex molecules (Eichler et al., 1976).
Method for Synthesizing Alkyl-Substituted Ethyl Nicotinates : A convenient method for synthesizing these compounds using 3-cyanopyridones has been developed, enhancing the purity of 2-methyl-3-oxobutanal sodium salt (Paine, 1987).
Synthesis of Novel Compounds : Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a novel compound, has been synthesized with a unique reaction mechanism (Zhou et al., 2008).
Agricultural Application : Ethyl nicotinate effectively attracts Thrips obscuratus in peaches and apricots, with peak catches at harvest and remaining attractive for at least two weeks (Penman et al., 1982).
Complex Formation : 2-Nitroxyethyl nicotinate forms complexes with PdCl2, with its crystal structure established by X-ray structural analysis (Fedorov et al., 1998).
Chemical Processing : The HEL FlowCAT reactor intensifies the hydrogenation of ethyl nicotinate, achieving high throughput and productivity in a laboratory-scale flow chemistry platform (Ouchi et al., 2014).
Medical Research : Ruthenium nitrosyls with coordinated nicotinate derivatives show nitric oxide release and light-induced cytotoxicity, with ethyl nicotinate showing a 7-fold increase in toxicity after light irradiation (Yakovlev et al., 2021).
Synthesis of Ethyl Nipecotinate : Enantioselective synthesis of ethyl nipecotinate is achieved using cinchona modified heterogeneous catalysts, with the highest activity observed with Rh and RhrPt (Blaser et al., 1999).
Photoreactivity : Nicotinic acid and its derivatives, including ethyl nicotinate, show diverse photoreactivity depending on the solvent and acidity of the solution (Takeuchi et al., 1974).
Synthesis of Nicorandil : Ethyl nicotinate is used in the synthesis of nicorandil, a drug used in cardiovascular therapy, with high purity and yield (Ungureanu & Danila, 2001).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Ethyl 2-(chloromethyl)nicotinate is a chemical compound that is structurally similar to nicotine and its derivatives .
Mode of Action
Given its structural similarity to nicotine and its derivatives, it may act as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . Activation of these receptors can lead to various downstream effects, including modulation of neurotransmitter release, gene expression, and neural excitability .
Biochemical Pathways
Nicotine and its derivatives are known to affect several pathways, including the metabolism of glucose, insulin, and blood lipids . Nicotine upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . It’s plausible that Ethyl 2-(chloromethyl)nicotinate may have similar effects.
Pharmacokinetics
Given its structural similarity to other nicotinic compounds, it may share similar pharmacokinetic properties .
Result of Action
Based on its structural similarity to nicotine and its derivatives, it may have similar effects, such as modulation of neurotransmitter release, gene expression, and neural excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(chloromethyl)nicotinate. For instance, it is recommended to prevent further spillage or leakage of the compound into the environment, as it may cause pollution . The compound should be stored in a sealed container in a dry environment at 2-8°C .
特性
IUPAC Name |
ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWOQNJCGKGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524476 | |
| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)nicotinate | |
CAS RN |
124797-01-9 | |
| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

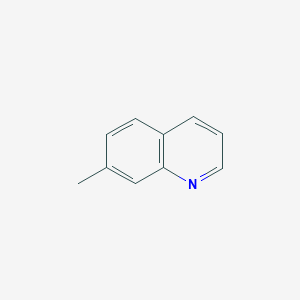
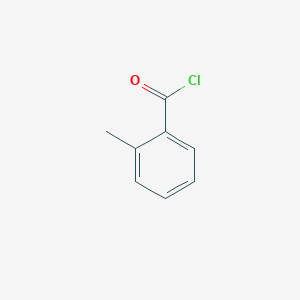

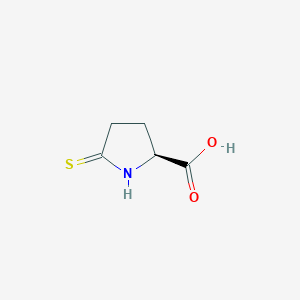
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
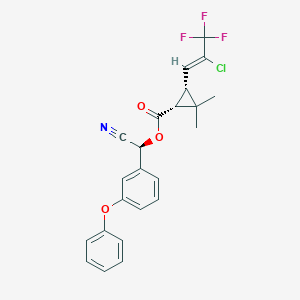


![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
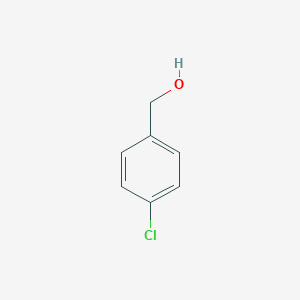
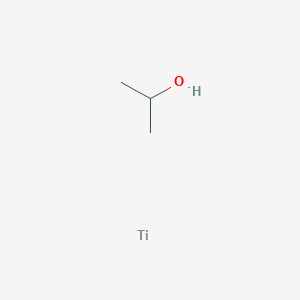

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)